molecular formula C15H17ClN2O2 B12890008 N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide CAS No. 57067-85-3

N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide

Cat. No.: B12890008
CAS No.: 57067-85-3
M. Wt: 292.76 g/mol
InChI Key: FAJCBZWSTOYELA-UHFFFAOYSA-N
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Description

N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide: is an organic compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the condensation of benzoic acid with butylamine to form N-butylbenzamide. This reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid.

    Chlorination: The next step involves the chlorination of the benzamide core. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Oxazole Ring Formation: The final step involves the introduction of the methyloxazole moiety. This can be achieved through a cyclization reaction involving an appropriate precursor, such as 2-amino-4-methylphenol, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide core can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the methyloxazole moiety may enhance its binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Butylbenzamide: Lacks the chlorine and methyloxazole substituents, resulting in different chemical properties and applications.

    3-Chloro-N-(4-methyloxazol-2-yl)benzamide: Lacks the butyl group, which may affect its solubility and reactivity.

    N-Butyl-3-chlorobenzamide: Lacks the methyloxazole moiety, leading to different biological activities.

Uniqueness

N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, the chlorine atom increases its reactivity, and the methyloxazole moiety contributes to its potential biological activities.

Properties

CAS No.

57067-85-3

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

N-butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide

InChI

InChI=1S/C15H17ClN2O2/c1-3-4-8-18(15-17-11(2)10-20-15)14(19)12-6-5-7-13(16)9-12/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

FAJCBZWSTOYELA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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